molecular formula C20H20FN5O B2886911 (4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1226442-44-9

(4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2886911
CAS RN: 1226442-44-9
M. Wt: 365.412
InChI Key: MPJAXWFCBVASLU-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone, commonly known as BPTM, is a chemical compound that has been studied for its potential use in scientific research. BPTM is a member of the piperazine family and has a unique chemical structure that makes it an interesting compound for research purposes.

Scientific Research Applications

Endocannabinoid System Modulation

Research has highlighted the compound's role in modulating the endocannabinoid system. A study by Morera et al. (2012) developed a series of compounds, including benzylpiperazinyl methanones, which were tested for their inhibitory effects on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Among these, specific benzylpiperazinyl derivatives exhibited notable selectivity and potency, suggesting potential applications in the development of therapeutic agents targeting the endocannabinoid system for various disorders (Morera, Labar, Ortar, & Lambert, 2012).

Antimicrobial Properties

Nagaraj, Srinivas, and Rao (2018) synthesized a novel series of triazole analogues of piperazine, demonstrating significant antibacterial activity against various human pathogenic bacteria. The study indicates the potential of these compounds in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Synthetic Methodology and Chemical Structure Analysis

Moreno-Fuquen et al. (2019) described an efficient synthesis approach for a structurally related compound, showcasing a regioselective synthesis method that could be applicable for creating derivatives of (4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone. Their work emphasizes the importance of catalyst- and solvent-free conditions, providing insights into green chemistry applications (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Central Nervous System (CNS) Receptor Ligands

A study by Beduerftig, Weigl, and Wünsch (2001) explored the synthesis of compounds with structural similarities, aiming to develop ligands for CNS receptors. Their work provides a foundation for investigating the potential CNS-related therapeutic applications of such compounds (Beduerftig, Weigl, & Wünsch, 2001).

Acetylcholinesterase Inhibition

Research by Saeedi et al. (2019) on arylisoxazole-phenylpiperazine derivatives, including (4-phenylpiperazin-1-yl)methanone compounds, revealed potent inhibitory activity against acetylcholinesterase (AChE), highlighting potential applications in treating neurodegenerative diseases such as Alzheimer's (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(3-fluorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-17-7-4-8-18(13-17)26-15-19(22-23-26)20(27)25-11-9-24(10-12-25)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJAXWFCBVASLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-benzylpiperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

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